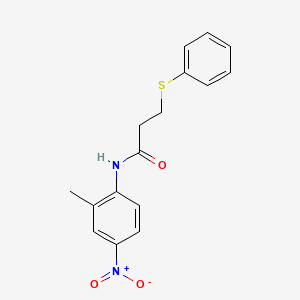

![molecular formula C15H21N3O5S B4187542 ethyl 4-{2-[(methylsulfonyl)amino]benzoyl}-1-piperazinecarboxylate](/img/structure/B4187542.png)

ethyl 4-{2-[(methylsulfonyl)amino]benzoyl}-1-piperazinecarboxylate

Overview

Description

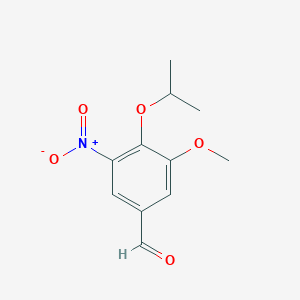

Ethyl 4-{2-[(methylsulfonyl)amino]benzoyl}-1-piperazinecarboxylate is a chemical compound with the molecular formula C16H23N3O5S . It is a complex organic compound that contains several functional groups, including a piperazine ring, a carboxylate ester, and a sulfonamide .

Molecular Structure Analysis

The molecular structure of this compound includes a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and a benzoyl group attached to one of the nitrogen atoms of the piperazine ring. The benzoyl group is further substituted with a sulfonamide group .Scientific Research Applications

Quantum Computing and Quantum State Sensors

EMBPC’s unique molecular structure allows it to interact with quantum systems. Researchers are exploring its potential in quantum computing, where quantum bits (qubits) can store and process information more efficiently than classical bits. Additionally, EMBPC-based quantum state sensors could enhance precision measurements, such as detecting magnetic fields or gravitational waves .

Materials Science: Glassy Gels

EMBPC derivatives have been investigated for their role in creating a new class of materials called “glassy gels.” These materials combine the properties of glasses and gels, offering applications in drug delivery, tissue engineering, and optoelectronics. Their tunable mechanical properties and biocompatibility make them promising candidates for medical implants and drug release systems .

Seed Preservation and Agriculture

The EU-funded INCREASE project has recognized EMBPC’s potential in seed preservation. By empowering civil society and citizens, this initiative aims to advance knowledge on seed storage techniques. EMBPC may contribute to extending seed viability and improving crop diversity, especially in rural areas .

Photodynamic Therapy (PDT)

EMBPC derivatives exhibit photophysical properties that make them suitable for PDT. In this cancer treatment, light activates the compound, leading to the production of reactive oxygen species that selectively destroy cancer cells. Researchers are exploring EMBPC-based photosensitizers for targeted therapy .

Organic Electronics and Optoelectronics

EMBPC’s π-conjugated structure suggests potential applications in organic electronics. It could serve as a building block for organic semiconductors, light-emitting diodes (LEDs), and solar cells. Its electron-accepting properties make it valuable for charge transport in these devices .

Drug Design and Medicinal Chemistry

Researchers are investigating EMBPC derivatives as potential drug candidates. Their structural features allow for interactions with biological targets, making them relevant in medicinal chemistry. By modifying specific functional groups, scientists aim to develop novel drugs for various diseases .

Mechanism of Action

Target of Action

A structurally similar compound, sirt-in-2, is known to inhibit sirt1/2/3 . These are members of the sirtuin family of proteins, which are involved in regulating cellular processes like aging, transcription, apoptosis, inflammation, and stress resistance .

Mode of Action

If it acts similarly to SIRT-IN-2, it may inhibit its targets by binding to their active sites, thereby preventing them from performing their normal functions .

Biochemical Pathways

If it inhibits sirtuins like sirt-in-2, it could impact pathways related to aging, transcription, apoptosis, inflammation, and stress resistance .

Result of Action

If it acts like SIRT-IN-2, it could potentially influence cellular processes like aging, transcription, apoptosis, inflammation, and stress resistance .

properties

IUPAC Name |

ethyl 4-[2-(methanesulfonamido)benzoyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O5S/c1-3-23-15(20)18-10-8-17(9-11-18)14(19)12-6-4-5-7-13(12)16-24(2,21)22/h4-7,16H,3,8-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNSWVUXSMDNFNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2NS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-({2-[(methylsulfonyl)amino]phenyl}carbonyl)piperazine-1-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

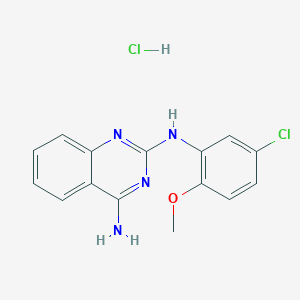

![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide](/img/structure/B4187482.png)

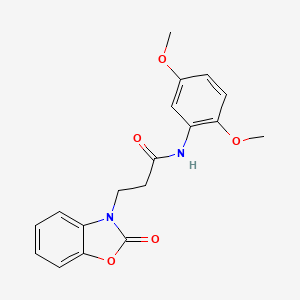

![ethyl 5-(anilinocarbonyl)-4-methyl-2-{[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]amino}-3-thiophenecarboxylate](/img/structure/B4187490.png)

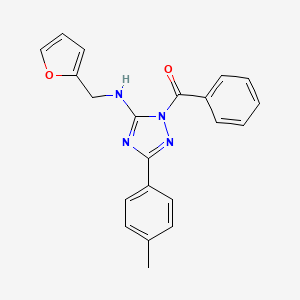

![ethyl 4-[({3-amino-5-[(2-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxoethyl)thio]-4H-1,2,4-triazol-4-yl}acetyl)amino]benzoate](/img/structure/B4187505.png)

![N-(2-{5-[(2-chlorobenzoyl)amino]-1-methyl-1H-benzimidazol-2-yl}ethyl)-2-furamide](/img/structure/B4187524.png)

![N~2~-(4-chlorophenyl)-N~1~-(2,6-difluorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B4187531.png)

![N-(2-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B4187534.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(3-methylphenyl)-5-nitro-2H-1,2,3-triazol-4-amine 3-oxide](/img/structure/B4187545.png)

![4-chloro-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4187547.png)

![2-{[5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4187575.png)